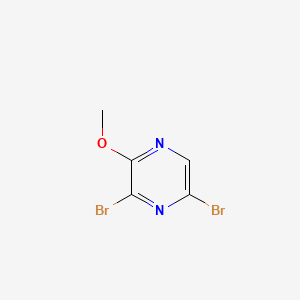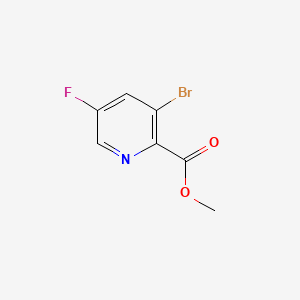
3-Bromo-5-(4-methylphenyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-Bromo-5-(4-methylphenyl)-1H-1,2,4-triazole” is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms . The molecule also contains a bromine atom and a methylphenyl group attached to the triazole ring.
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a triazole ring with a bromine atom attached at the 3-position and a 4-methylphenyl group attached at the 5-position .Chemical Reactions Analysis
Triazoles are known to undergo a variety of chemical reactions. For example, they can participate in nucleophilic substitution reactions with the bromine atom, or they can undergo electrophilic aromatic substitution reactions on the phenyl ring .Scientific Research Applications
Synthesis and Structural Analysis
The compound 3-Bromo-5-(4-methylphenyl)-1H-1,2,4-triazole and its derivatives have been synthesized and analyzed for their structural characteristics in various studies. For instance, Puviarasan et al. (1999) synthesized compounds by photolysis of related triazole-thiones, highlighting the molecule's structural flexibility and the influence of substituents on its conformation (Puviarasan et al., 1999). These structural investigations lay the groundwork for understanding the compound's reactivity and potential applications in various fields.
Antimicrobial Activities
Several studies have focused on the antimicrobial properties of 1,2,4-triazole derivatives. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding that some compounds exhibited good or moderate activities against test microorganisms (Bektaş et al., 2007). Similarly, Kaplancikli et al. (2008) developed new triazole and triazolothiadiazine derivatives as potential antimicrobial agents, showing significant activity against various bacteria and fungi (Kaplancikli et al., 2008). These findings demonstrate the potential of this compound derivatives in developing new antimicrobial agents.
Biological Activity and Potential Drug Development
Research also extends to the exploration of 1,2,4-triazole derivatives in biological applications and potential drug development. Ohloblina et al. (2022) studied the effects of certain 1,2,4-triazole derivatives on the morphological composition of the blood and biochemical indicators in animals, providing insights into their biological activities and therapeutic potential (Ohloblina et al., 2022). Such studies are crucial for understanding the pharmacokinetics and safety profile of these compounds, guiding their development into safe and effective medications.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-bromo-3-(4-methylphenyl)-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c1-6-2-4-7(5-3-6)8-11-9(10)13-12-8/h2-5H,1H3,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSVRDDHPDHMBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[4-(2-Chloro-phenyl)-oxazol-2-yl]-phenylamine](/img/no-structure.png)


![1-[(3S)-3-(aminomethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B578749.png)
![Ethyl 1H-pyrazolo[4,3-B]pyridine-3-carboxylate](/img/structure/B578752.png)
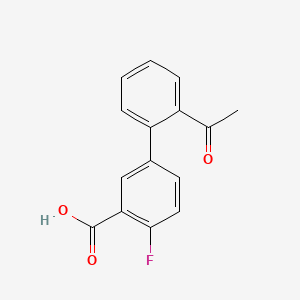
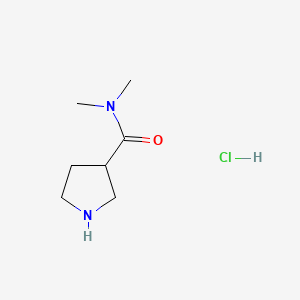
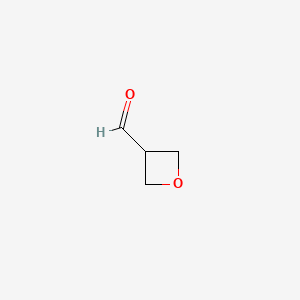

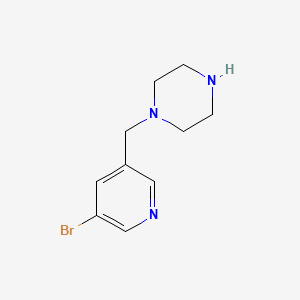
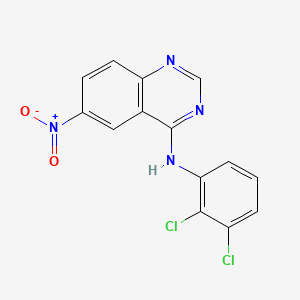
![ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B578761.png)
